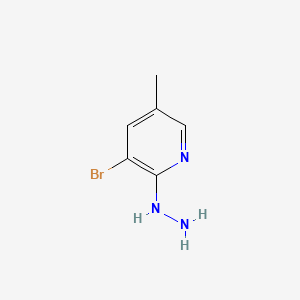
(3-Brom-5-methylpyridin-2-yl)hydrazin
Übersicht
Beschreibung
(3-Bromo-5-methylpyridin-2-yl)hydrazine is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 3-position, a methyl group at the 5-position, and a hydrazine group at the 2-position. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-5-methylpyridin-2-yl)hydrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Safety and Hazards
“(3-Bromo-5-methylpyridin-2-yl)hydrazine” is labeled with the signal word “Warning” and has the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302+P352+P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P304+P340+P312 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Biochemische Analyse
Biochemical Properties
(3-Bromo-5-methylpyridin-2-yl)hydrazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to form covalent bonds with certain amino acid residues in proteins, leading to changes in protein structure and function. For example, (3-Bromo-5-methylpyridin-2-yl)hydrazine can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can interact with nucleic acids, potentially affecting DNA and RNA synthesis.
Cellular Effects
The effects of (3-Bromo-5-methylpyridin-2-yl)hydrazine on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (3-Bromo-5-methylpyridin-2-yl)hydrazine can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Moreover, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, (3-Bromo-5-methylpyridin-2-yl)hydrazine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, (3-Bromo-5-methylpyridin-2-yl)hydrazine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
The effects of (3-Bromo-5-methylpyridin-2-yl)hydrazine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that (3-Bromo-5-methylpyridin-2-yl)hydrazine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of (3-Bromo-5-methylpyridin-2-yl)hydrazine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At high doses, (3-Bromo-5-methylpyridin-2-yl)hydrazine can induce toxic effects, including cellular damage, oxidative stress, and apoptosis . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
(3-Bromo-5-methylpyridin-2-yl)hydrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The metabolic pathways of (3-Bromo-5-methylpyridin-2-yl)hydrazine are complex and can influence its overall biological activity and toxicity.
Transport and Distribution
Within cells and tissues, (3-Bromo-5-methylpyridin-2-yl)hydrazine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of (3-Bromo-5-methylpyridin-2-yl)hydrazine can affect its biological activity, as its accumulation in certain tissues or organelles can enhance or inhibit its effects.
Subcellular Localization
The subcellular localization of (3-Bromo-5-methylpyridin-2-yl)hydrazine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (3-Bromo-5-methylpyridin-2-yl)hydrazine may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes and energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-methylpyridin-2-yl)hydrazine typically involves the reaction of 3-bromo-5-methylpyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for (3-Bromo-5-methylpyridin-2-yl)hydrazine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Bromo-5-methylpyridin-2-yl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Oxidation Products: Azo compounds or nitroso derivatives.
Reduction Products: Amines or hydrazones.
Wirkmechanismus
The mechanism of action of (3-Bromo-5-methylpyridin-2-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress levels .
Vergleich Mit ähnlichen Verbindungen
(3-Bromo-5-methylpyridine): Lacks the hydrazine group, making it less reactive in certain chemical reactions.
(2-Hydrazinopyridine): Lacks the bromine and methyl groups, affecting its overall reactivity and applications.
(3-Bromo-2-hydrazinopyridine): Similar but lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness: (3-Bromo-5-methylpyridin-2-yl)hydrazine is unique due to the presence of both the bromine and hydrazine groups, which confer distinct reactivity and potential for diverse applications in various fields of research .
Eigenschaften
IUPAC Name |
(3-bromo-5-methylpyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYBQALBHFMWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695054 | |
| Record name | 3-Bromo-2-hydrazinyl-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289007-61-9 | |
| Record name | 3-Bromo-2-hydrazinyl-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



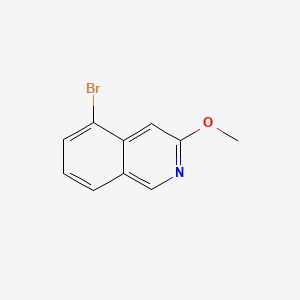
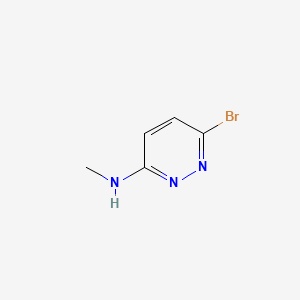

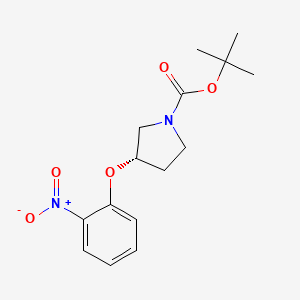

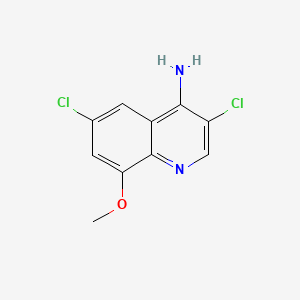
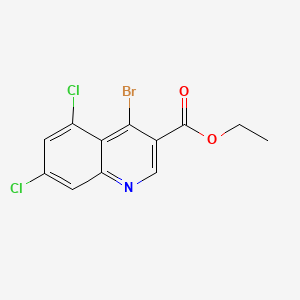
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile](/img/structure/B567044.png)
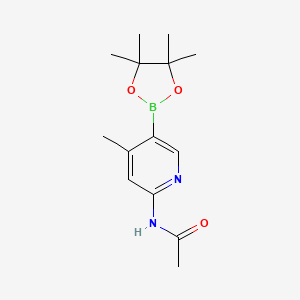
![N-[(1S,2S)-2-isothiocyanatocyclohexyl]-CarbaMic acid-1,1-diMethylethyl ester](/img/new.no-structure.jpg)
![1-Benzyl-6-oxa-1-azaspiro[3.3]heptane](/img/structure/B567053.png)
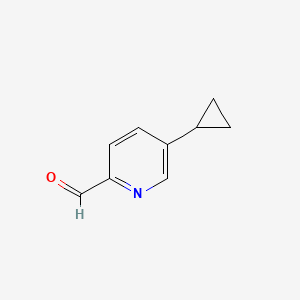
![1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-](/img/structure/B567055.png)
